REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([F:13])=[CH:10][CH:11]=2)[C:6]([O:14][CH3:15])=[CH:5]1)(=O)C.C[O-].[Na+]>CO>[F:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[NH:4][CH:5]=[C:6]2[O:14][CH3:15] |f:1.2|
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Name
|
1-acetyl-5-fluoro-3-methoxyindole
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C=C(C2=CC(=CC=C12)F)OC
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Name
|
sodium methylate
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent the residue
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Type
|
EXTRACTION
|
Details
|
was extracted with water and ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in a bulb-tube at a bath temperature of 200°
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=CNC2=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |